molecular formula C8H11N3O3S B1450730 2-(6-Amino-4-oxo-1,4-dihydro-pyrimidin-2-YL-sulfanyl)-butyric acid CAS No. 436088-62-9

2-(6-Amino-4-oxo-1,4-dihydro-pyrimidin-2-YL-sulfanyl)-butyric acid

Cat. No. B1450730
M. Wt: 229.26 g/mol
InChI Key: KDVULTCYNHIFAD-UHFFFAOYSA-N
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Description

2-(6-Amino-4-oxo-1,4-dihydro-pyrimidin-2-YL-sulfanyl)-butyric acid, also known as thio-uracil-butanoic acid, is a sulfur-containing derivative of uracil. It has attracted attention due to its potential applications in various scientific research fields, including medicinal chemistry, biochemistry, and molecular biology.

Scientific Research Applications

Chemical Synthesis and Derivative Studies

The compound, among its derivatives, has been subject to extensive study in the field of chemical synthesis. For instance, Abdelriheem et al. (2015) focused on synthesizing new Thieno[2,3-b]pyridines and Pyrimidino[4',5':4,5]thieno[2,3-b]pyridine derivatives from related compounds. This process involved the utilization of various derivatives of the compound , showcasing its versatility in the synthesis of complex chemical structures (Abdelriheem et al., 2015).

Biological Activities and Pharmaceutical Potential

The compound's derivatives have demonstrated a spectrum of biological activities, indicating their potential in pharmaceutical applications. Gangjee et al. (1996) synthesized novel derivatives as potential inhibitors of thymidylate synthase (TS) and as antitumor and/or antibacterial agents. The study found that certain analogues of the compound were more potent than existing compounds against human TS, highlighting its potential in developing new therapeutic agents (Gangjee et al., 1996).

In a similar vein, Wanare (2022) focused on designing, synthesizing, and evaluating novel Thiopyrimidine-Glucuronide compounds with promising biological activities. This study emphasized the synthesis process's intricacies and the significance of the compound's derivatives in exploring new medicinal pathways (Wanare, 2022).

Material Science and Coordination Chemistry

The compound and its derivatives have also found relevance in material science and coordination chemistry. Golubyatnikova et al. (2019) synthesized a Palladium(II) chloro complex with a derivative of the compound, revealing the coordination compound's structure and composition through a comprehensive analysis involving elemental analysis and spectroscopy. This study highlights the compound's potential in forming complex coordination compounds with metals, which can have various applications in material science and catalysis (Golubyatnikova et al., 2019).

properties

IUPAC Name

2-[(4-amino-6-oxo-1H-pyrimidin-2-yl)sulfanyl]butanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H11N3O3S/c1-2-4(7(13)14)15-8-10-5(9)3-6(12)11-8/h3-4H,2H2,1H3,(H,13,14)(H3,9,10,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KDVULTCYNHIFAD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C(=O)O)SC1=NC(=CC(=O)N1)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H11N3O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20389884
Record name STK006932
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20389884
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

229.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(6-Amino-4-oxo-1,4-dihydro-pyrimidin-2-YL-sulfanyl)-butyric acid

CAS RN

436088-62-9
Record name STK006932
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20389884
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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2-(6-Amino-4-oxo-1,4-dihydro-pyrimidin-2-YL-sulfanyl)-butyric acid
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2-(6-Amino-4-oxo-1,4-dihydro-pyrimidin-2-YL-sulfanyl)-butyric acid
Reactant of Route 3
2-(6-Amino-4-oxo-1,4-dihydro-pyrimidin-2-YL-sulfanyl)-butyric acid
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2-(6-Amino-4-oxo-1,4-dihydro-pyrimidin-2-YL-sulfanyl)-butyric acid
Reactant of Route 5
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2-(6-Amino-4-oxo-1,4-dihydro-pyrimidin-2-YL-sulfanyl)-butyric acid
Reactant of Route 6
2-(6-Amino-4-oxo-1,4-dihydro-pyrimidin-2-YL-sulfanyl)-butyric acid

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